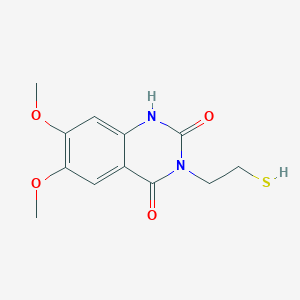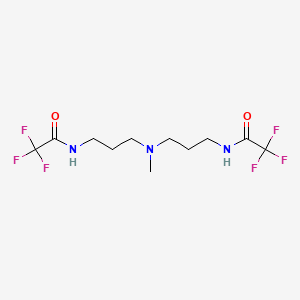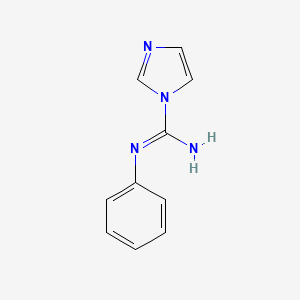
magnesium;but-1-en-3-yne;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;but-1-en-3-yne;chloride is an organometallic compound with the molecular formula
C4H3ClMg
. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in organic chemistry. It combines the properties of magnesium, an alkaline earth metal, with but-1-en-3-yne, a hydrocarbon containing both an alkene and an alkyne group, and chloride, a halogen.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;but-1-en-3-yne;chloride can be synthesized through the reaction of but-1-en-3-yne with magnesium in the presence of a suitable solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
C4H4+Mg→C4H3MgCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is optimized for larger quantities. The process includes rigorous control of reaction conditions to ensure high yield and purity. Industrial reactors are designed to maintain an inert atmosphere and precise temperature control to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;but-1-en-3-yne;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the compound to simpler hydrocarbons.
Substitution: Halogenating agents can replace the chloride ion with other halogens or functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while coupling reactions can produce larger hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, magnesium;but-1-en-3-yne;chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds, making it a key component in the synthesis of complex organic molecules.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to form carbon-carbon bonds makes it useful in the synthesis of monomers and other building blocks for polymerization.
Wirkmechanismus
The mechanism by which magnesium;but-1-en-3-yne;chloride exerts its effects involves the interaction of the magnesium center with electrophilic sites in other molecules. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack of the but-1-en-3-yne moiety on electrophilic centers. This interaction can lead to the formation of new carbon-carbon bonds or the substitution of the chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;but-1-yne;bromide
- Magnesium;but-1-en-3-yne;bromide
- Magnesium;but-1-yne;chloride
Uniqueness
Magnesium;but-1-en-3-yne;chloride is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation. Additionally, the chloride ion can be easily substituted, making it a versatile reagent in organic synthesis.
Conclusion
This compound is a versatile and reactive organometallic compound with significant applications in organic synthesis, industrial production, and scientific research. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Eigenschaften
CAS-Nummer |
138039-04-0 |
|---|---|
Molekularformel |
C4H3ClMg |
Molekulargewicht |
110.82 g/mol |
IUPAC-Name |
magnesium;but-1-en-3-yne;chloride |
InChI |
InChI=1S/C4H3.ClH.Mg/c1-3-4-2;;/h3H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZROZYUMUYUYOTF-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC#[C-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
